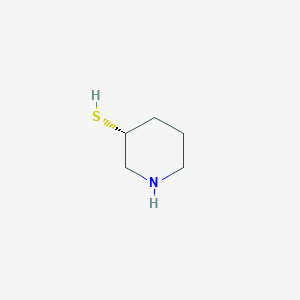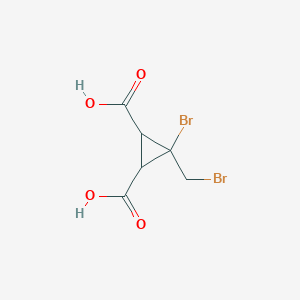
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid is an organic compound with a unique structure featuring a cyclopropane ring substituted with bromine atoms and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid typically involves the reaction of α-bromomethyl ketones with aldehydes in the presence of ethyl cyanoacetate and malononitrile. This reaction is carried out under basic conditions using triethylamine (Et3N) as a catalyst, resulting in high yields within a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropane derivatives with various functional groups.
Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.
Reduction Reactions: Products include reduced cyclopropane derivatives.
科学研究应用
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid involves its interaction with various molecular targets. The bromine atoms and carboxylic acid groups enable the compound to participate in nucleophilic substitution and other reactions, affecting molecular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3-Bromo-2-(bromomethyl)propionic acid: Similar structure but with a propionic acid backbone.
3-Bromo-1-propanol: Contains a bromine atom and a hydroxyl group on a propanol backbone.
Bromopyruvic acid: Features a bromine atom on a pyruvic acid backbone.
Uniqueness
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid is unique due to its cyclopropane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of two bromine atoms and two carboxylic acid groups further enhances its versatility in chemical reactions and applications.
属性
分子式 |
C6H6Br2O4 |
|---|---|
分子量 |
301.92 g/mol |
IUPAC 名称 |
3-bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H6Br2O4/c7-1-6(8)2(4(9)10)3(6)5(11)12/h2-3H,1H2,(H,9,10)(H,11,12) |
InChI 键 |
YWURKUHKITZMCF-UHFFFAOYSA-N |
规范 SMILES |
C(C1(C(C1C(=O)O)C(=O)O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


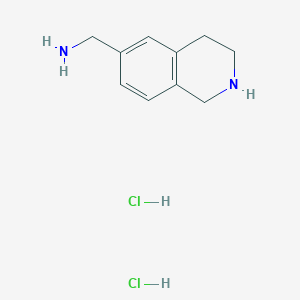
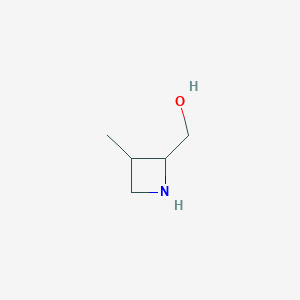
![Benzyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13467763.png)
![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide hydrochloride](/img/structure/B13467769.png)
![Methyl[(2-methylquinolin-4-yl)methyl]amine dihydrochloride](/img/structure/B13467773.png)
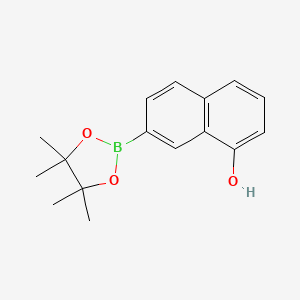
![Tert-butyl 2-(bicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B13467792.png)
![Ethyl 5-amino-2-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13467798.png)
![tert-butyl N-{[1-(aminomethyl)bicyclo[2.1.1]hexan-2-yl]methyl}carbamate](/img/structure/B13467799.png)
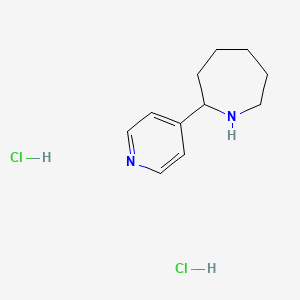
![1-Bromo-3-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13467812.png)
![1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid](/img/structure/B13467823.png)

